molecular formula C8H8O2S B13314796 (2E)-4-(Thiophen-2-yl)but-2-enoic acid

(2E)-4-(Thiophen-2-yl)but-2-enoic acid

Cat. No.: B13314796
M. Wt: 168.21 g/mol
InChI Key: WCMPAPQQMHZLMV-ORCRQEGFSA-N
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Description

(2E)-4-(Thiophen-2-yl)but-2-enoic acid is an organic compound featuring a thiophene ring attached to a butenoic acid chain Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(Thiophen-2-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the Heck reaction, where thiophene-2-boronic acid is coupled with a suitable alkene under palladium catalysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield thiophene derivatives with reduced double bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene compounds.

Scientific Research Applications

(2E)-4-(Thiophen-2-yl)but-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents.

    Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of (2E)-4-(Thiophen-2-yl)but-2-enoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar structure but lacks the butenoic acid chain.

    Thiophene-2-acetic acid: Contains an acetic acid group instead of a butenoic acid chain.

    (2E)-4-(Furan-2-yl)but-2-enoic acid: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness: (2E)-4-(Thiophen-2-yl)but-2-enoic acid is unique due to the presence of both the thiophene ring and the butenoic acid chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

(E)-4-thiophen-2-ylbut-2-enoic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h1-2,4-6H,3H2,(H,9,10)/b5-1+

InChI Key

WCMPAPQQMHZLMV-ORCRQEGFSA-N

Isomeric SMILES

C1=CSC(=C1)C/C=C/C(=O)O

Canonical SMILES

C1=CSC(=C1)CC=CC(=O)O

Origin of Product

United States

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